Cyclopyrimorate
Overview
Description
Cyclopyrimorate is a compound with the IUPAC name 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate . It is a pesticide that has been approved by ISO 1750 .
Synthesis Analysis
Cyclopyrimorate is synthesized from two intermediate compounds through coupling reactions . The specific synthesis steps involve alkylation and a 6-exo-dig cyclisation .
Molecular Structure Analysis
The molecular formula of Cyclopyrimorate is C19H20ClN3O4 . Its average mass is 389.833 Da and its monoisotopic mass is 389.114227 Da .
Chemical Reactions Analysis
Cyclopyrimorate and its metabolite, des-morpholinocarbonyl cyclopyrimorate (DMC), are found in plants . The extraction and analysis of these compounds involve homogenization of leaves in methanol and ascorbic acid, followed by centrifugation .
Physical And Chemical Properties Analysis
Cyclopyrimorate has a density of 1.4±0.1 g/cm3 . Its boiling point is 533.3±50.0 °C at 760 mmHg . The vapour pressure is less than 0.01 mPa at 2025°C .
Scientific Research Applications
- Specific Scientific Field: Agriculture, specifically weed control in rice fields .
- Summary of the Application: Cyclopyrimorate is a new pyridazine selective broad-spectrum rice herbicide . It’s used for weed control in rice fields . It causes bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors, mesotrione and norflurazon .
- Results or Outcomes: The use of Cyclopyrimorate results in the significant accumulation of homogentisate and a reduction in the level of plastoquinone . This suggests that Cyclopyrimorate and/or its metabolite, des-morpholinocarbonyl cyclopyrimorate (DMC), inhibit homogentisate solanesyltransferase (HST), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl] morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-12-3-2-4-14(13-5-6-13)17(12)27-18-15(11-16(20)21-22-18)26-19(24)23-7-9-25-10-8-23/h2-4,11,13H,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIGJZDQFDFASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3OC(=O)N4CCOCC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198157 | |
Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopyrimorate | |
CAS RN |
499231-24-2 | |
Record name | Cyclopyrimorate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499231242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOPYRIMORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVL4HSS2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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